(3,4-Dichloro-2-methylphenyl)boronic acid
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Overview
Description
(3,4-Dichloro-2-methylphenyl)boronic acid is an organoboron compound with the molecular formula C7H7BCl2O2. It is a boronic acid derivative characterized by the presence of two chlorine atoms and a methyl group attached to a phenyl ring, which is further bonded to a boronic acid group. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its ability to form carbon-carbon bonds efficiently .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3,4-Dichloro-2-methylphenyl)boronic acid typically involves the reaction of 3,4-dichloro-2-methylphenyl magnesium bromide with trimethyl borate, followed by hydrolysis. The reaction conditions often require an inert atmosphere and low temperatures to prevent side reactions and degradation of the product .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using similar synthetic routes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions: (3,4-Dichloro-2-methylphenyl)boronic acid primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Suzuki-Miyaura Cross-Coupling: Palladium catalysts, bases such as potassium carbonate, and solvents like toluene or ethanol are commonly used.
Reduction: Reducing agents like sodium borohydride can reduce the boronic acid group to a borane derivative.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. In Suzuki-Miyaura cross-coupling, the primary product is a biaryl compound, while oxidation and reduction reactions yield boronate esters and borane derivatives, respectively .
Scientific Research Applications
(3,4-Dichloro-2-methylphenyl)boronic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of (3,4-Dichloro-2-methylphenyl)boronic acid in Suzuki-Miyaura cross-coupling involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with an aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex, forming a new carbon-carbon bond.
Reductive Elimination: The palladium complex undergoes reductive elimination, releasing the coupled product and regenerating the palladium catalyst.
Comparison with Similar Compounds
(3,4-Dichlorophenyl)boronic acid: Similar structure but lacks the methyl group, which can affect its reactivity and applications.
(4-Methoxyphenyl)boronic acid: Contains a methoxy group instead of chlorine atoms, leading to different electronic properties and reactivity.
Uniqueness: (3,4-Dichloro-2-methylphenyl)boronic acid is unique due to the presence of both chlorine atoms and a methyl group on the phenyl ring. This combination of substituents can influence the compound’s reactivity, making it particularly useful in specific synthetic applications where electronic and steric effects are crucial .
Properties
IUPAC Name |
(3,4-dichloro-2-methylphenyl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BCl2O2/c1-4-5(8(11)12)2-3-6(9)7(4)10/h2-3,11-12H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQMLZXAQSIOVFD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)Cl)Cl)C)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BCl2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40656984 |
Source
|
Record name | (3,4-Dichloro-2-methylphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40656984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.85 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
957035-17-5 |
Source
|
Record name | (3,4-Dichloro-2-methylphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40656984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-Dichloro-2-methylbenzeneboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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